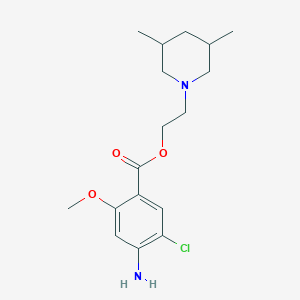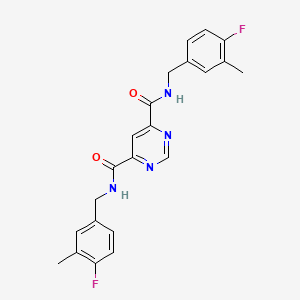
Monactin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monactin is a naturally occurring macrotetralide antibiotic, part of a family of cyclic ionophores. It is known for its ability to selectively bind and transport monovalent cations such as potassium, sodium, and lithium across biological membranes . This compound is isolated from various species of the genus Streptomyces and exhibits significant antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Monactin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Für seine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe untersucht.
Industrie: Wird bei der Herstellung von ionenselektiven Elektroden und anderen analytischen Werkzeugen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Komplexe mit einwertigen Kationen bildet und ihren Transport durch biologische Membranen erleichtert. Diese ionophore Aktivität stört das Ionenungleichgewicht innerhalb von Zellen, was zu antimikrobiellen Effekten führt . Die molekularen Ziele umfassen die Zellmembran und Ionenkanäle, wo this compound die normalen Ionentransportprozesse stört .
Wirkmechanismus
Target of Action
Monactin is a macrotetralide antibiotic that acts as a non-selective ionophore for monovalent cations, including potassium, sodium, and lithium . These ions play crucial roles in maintaining cellular homeostasis and are involved in various cellular processes such as signal transduction, osmoregulation, and pH regulation.
Mode of Action
This compound interacts with its targets (monovalent cations) by forming complexes with them. This interaction disrupts the normal ion balance across the cell membrane, leading to changes in the cell’s internal environment . The disruption of ion balance can affect various cellular processes, leading to the inhibition of microbial growth or even cell death .
Biochemical Pathways
This compound’s mode of action affects the biochemical pathways related to ion transport and homeostasis. The disruption of these pathways can lead to downstream effects such as changes in cell volume, membrane potential, and intracellular pH . Additionally, this compound has been associated with the upregulation of genes involved with colanic acid biosynthesis .
Result of Action
The primary result of this compound’s action is the disruption of ion balance within the cell, which can lead to cell death . This makes this compound effective against certain types of bacteria. Furthermore, this compound has demonstrated promising anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation in various preclinical models .
Biochemische Analyse
Biochemical Properties
Monactin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound induces swelling of rat liver mitochondria in medium containing either potassium or sodium .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. This localization affects its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monactin is typically isolated from the fermentation broth of Streptomyces species. The process involves cultivating the bacteria under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. Large-scale fermentation is carried out in bioreactors, followed by extraction and purification processes to obtain this compound in significant quantities .
Analyse Chemischer Reaktionen
Reaktionstypen: Monactin unterliegt verschiedenen chemischen Reaktionen, darunter:
Komplexbildung: this compound bildet stabile Komplexe mit einwertigen Kationen wie Kalium, Natrium und Lithium.
Oxidation und Reduktion: this compound kann an Redoxreaktionen teilnehmen, obwohl diese im Vergleich zu seiner ionophoren Aktivität weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Komplexbildung: Typischerweise wird die Verwendung von einwertigen Kationensalzen in einem organischen Lösungsmittel wie Dichlormethan verwendet.
Oxidation und Reduktion: Standardmäßige Oxidations- und Reduktionsmittel können unter kontrollierten Bedingungen eingesetzt werden.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Monactin gehört zur Familie der Makrotetralide, die ähnliche Verbindungen wie Nonactin, Dinactin, Trinactin und Tetranactin umfasst . Diese Verbindungen teilen eine ähnliche Struktur und ionophore Aktivität, unterscheiden sich jedoch in ihren spezifischen Bindungsaffinitäten und biologischen Aktivitäten . This compound ist einzigartig in seinem Gleichgewicht zwischen antimikrobieller Potenz und Ionenselektivität, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in industriellen Anwendungen macht .
Ähnliche Verbindungen:
- Nonactin
- Dinactin
- Trinactin
- Tetranactin
Die einzigartigen Eigenschaften und die breite Palette an Anwendungen machen this compound zu einer Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
7182-54-9 |
|---|---|
Molekularformel |
C41H66O12 |
Molekulargewicht |
751.0 g/mol |
IUPAC-Name |
(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |
InChI |
InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 |
InChI-Schlüssel |
YPUPRVWRYDPGCW-IDBRQATOSA-N |
SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |
Isomerische SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |
Kanonische SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AKD-1B monactin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)

![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)



![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)





